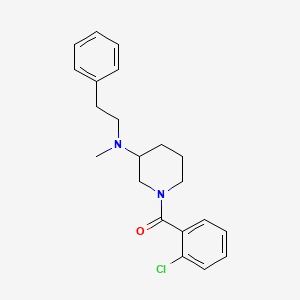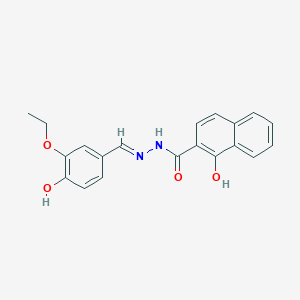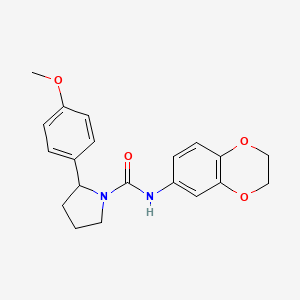![molecular formula C17H12INO3 B6072551 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one](/img/structure/B6072551.png)
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of 7-hydroxy-4-methylcoumarin, modified with an iminomethyl group and an iodophenyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with an appropriate iodophenyl derivative. One efficient method reported involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method can be adapted to introduce the iodophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but scaled up with optimizations for yield and purity. The use of solid acid catalysts, such as heteropolyacid catalysts, has been explored for the synthesis of coumarin derivatives due to their environmental and economic considerations . These catalysts offer high catalytic activity, moisture sensitivity, reusability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized coumarin derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Industry: Used in the development of fluorescent probes, dyes, and optical materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, coumarin derivatives are known to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . The iodophenyl group may enhance the compound’s binding affinity to certain targets, increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: The parent compound, lacking the iminomethyl and iodophenyl groups.
7-Hydroxy-4-methyl-8-(4-nitrophenyl)coumarin: A similar compound with a nitrophenyl group instead of an iodophenyl group.
7-Hydroxy-4-methyl-8-(4-chlorophenyl)coumarin: A similar compound with a chlorophenyl group.
Uniqueness
7-Hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one is unique due to the presence of the iodophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The iminomethyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
7-hydroxy-8-[(4-iodophenyl)iminomethyl]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12INO3/c1-10-8-16(21)22-17-13(10)6-7-15(20)14(17)9-19-12-4-2-11(18)3-5-12/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOABQVLYEXFVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=NC3=CC=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B6072470.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(2-thienyl)acetamide](/img/structure/B6072475.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-2-furamide](/img/structure/B6072484.png)
![benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072493.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6072494.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6072498.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B6072513.png)
![1-(cyclohexylmethyl)-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6072530.png)
![[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B6072532.png)

![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylspiro[2.3]hexane-2-carboxamide](/img/structure/B6072556.png)

